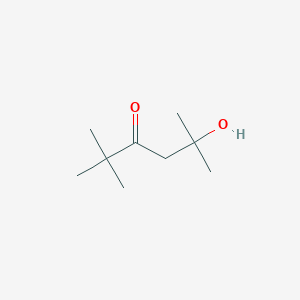![molecular formula C12H20O2 B14705181 [[1,1'-Bi(cyclopentane)]-1-yl]acetic acid CAS No. 23786-95-0](/img/structure/B14705181.png)
[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid: is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon atom, with an acetic acid group attached to one of the cyclopentane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure. This can be achieved through a series of cyclization reactions, often starting with cyclopentane derivatives.
Introduction of the Acetic Acid Group: The acetic acid group is introduced through a carboxylation reaction. This can be done using reagents such as carbon dioxide and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid may involve large-scale cyclization and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single ring structure.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Cyclopentanone: A cyclopentane derivative with a ketone group.
Uniqueness
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid is unique due to its bicyclic structure and the presence of an acetic acid group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
23786-95-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(1-cyclopentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)9-12(7-3-4-8-12)10-5-1-2-6-10/h10H,1-9H2,(H,13,14) |
Clave InChI |
FXKSAARFLGWSCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2(CCCC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




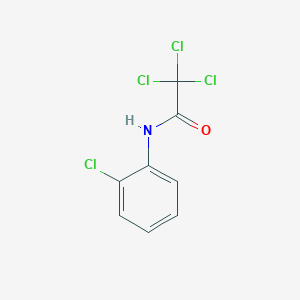
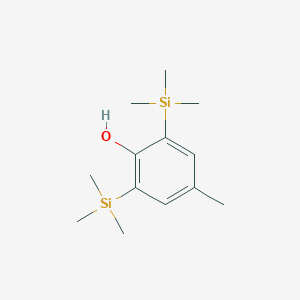
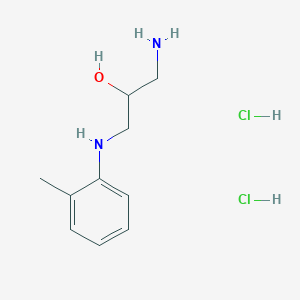
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
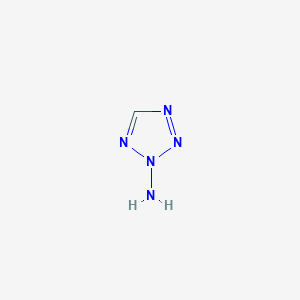
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
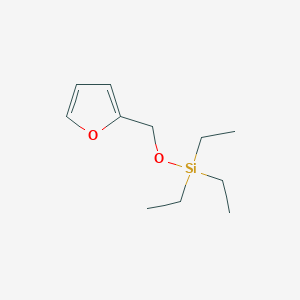

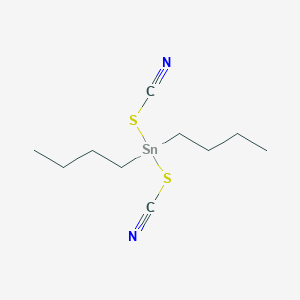
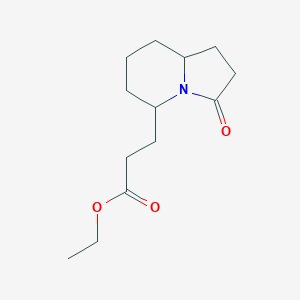
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
